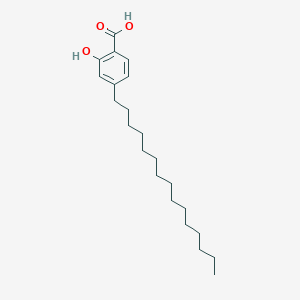

2-Hydroxy-4-pentadecylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-4-pentadecylbenzoic acid is a useful research compound. Its molecular formula is C22H36O3 and its molecular weight is 348.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-Hydroxy-4-pentadecylbenzoic acid exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's long hydrophobic chain enhances its ability to disrupt microbial membranes, making it a candidate for developing new antibacterial agents .

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation in vitro. Its structure allows it to interact with biological membranes, potentially modulating inflammatory pathways. This property suggests applications in treating inflammatory diseases .

Material Science

Polymer Additive

this compound can be utilized as an additive in polymers to enhance their thermal stability and mechanical properties. Its unique structure helps improve the compatibility of polymers with other materials, leading to improved performance in various applications such as coatings and adhesives .

Biochemical Applications

Drug Delivery Systems

The amphiphilic nature of this compound makes it suitable for use in drug delivery systems. Its ability to form micelles can be exploited for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated significant inhibition of bacterial growth at low concentrations, supporting its potential as a therapeutic agent .

Case Study 2: Polymer Enhancement

Another research project investigated the incorporation of this compound into polyvinyl chloride (PVC) matrices. The findings revealed that the addition of this compound improved the thermal stability of PVC by up to 20%, demonstrating its utility in material science applications .

Analyse Chemischer Reaktionen

Esterification

2-Hydroxy-4-pentadecylbenzoic acid can react with alcohols to form esters.

RCOOH+R′OH⇌RCOOR′+H2O

In this reaction, the carboxylic acid group of this compound reacts with an alcohol in the presence of an acid catalyst to yield an ester and water. For example, 2-hydroxy-6-pentadecylbenzoate can be synthesized from anacardic acid in the presence of Amberlyst-15 in methanol .

Acylation

This compound can undergo acylation reactions to form N-acyl derivatives. This reaction can be performed in an aqueous medium or aprotic solvents, like tetrahydrofuran, often employing acid-binding agents such as pyridine to facilitate the reaction while minimizing side reactions .

Preparation of Acid Halides

The acid halides used as acylating agents can be prepared via a two-step process . First, the desired substituted benzoic acid is O-acylated with the halide or anhydride of a selected carboxylic acid in the presence of an acid-binding agent, for example, pyridine. The resulting alkanoyloxy benzoic acid is then reacted with thionyl chloride or oxalyl chloride to produce the acid halide of the acylated benzoic acid . For example, 4-acetoxy-3-(3-methyl-2-butenyl) benzoyl chloride is prepared by first acetylating 4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid in the presence of pyridine, to form 4-acetoxy-3-(3-methyl-2-butenyl)benzoic acid. This latter compound is then reacted with thionyl chloride to produce 4-acetoxy-3-(3-methyl-2-butenyl)benzoyl chloride .

Other Reactions

-

Antimicrobial Activity: this compound exhibits antibacterial properties and is believed to disrupt bacterial cell membranes due to its amphiphilic nature, leading to increased permeability and eventual cell lysis. It may also inhibit specific enzymes involved in bacterial metabolism.

-

PPAR Activation: Derivatives of this compound can activate PPARα target genes . For example, 2-acetoxy-6-pentadecylbenzoic acid can be synthesized by placing 2-hydroxy-6-pentadecylbenzoic acid, acetic anhydride, and phosphoric acid in a microwave oven .

-

Reactions with Calcium Carbonate: Calcium Carbonate is reacted with Hydrochloric Acid to get Calcium Chloride. Chemical Reaction: CaCO3 +2 HCl = CaCl2 + H2O + CO2 .

Eigenschaften

CAS-Nummer |

74009-48-6 |

|---|---|

Molekularformel |

C22H36O3 |

Molekulargewicht |

348.5 g/mol |

IUPAC-Name |

2-hydroxy-4-pentadecylbenzoic acid |

InChI |

InChI=1S/C22H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-17-20(22(24)25)21(23)18-19/h16-18,23H,2-15H2,1H3,(H,24,25) |

InChI-Schlüssel |

ZCPCQTFJJJQCGQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC1=CC(=C(C=C1)C(=O)O)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCC1=CC(=C(C=C1)C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.